(tert-Butylamino)(dimethyl)silyl methanesulfonate

Description

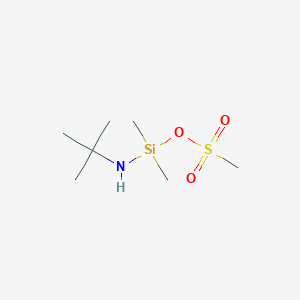

(tert-Butylamino)(dimethyl)silyl methanesulfonate is a silyl-protected mesylate compound characterized by a unique tert-butylamino substituent on the silicon atom. This structure combines a bulky tert-butyl group with an amino functionality, distinguishing it from conventional silyl ethers or esters. The mesylate (methanesulfonate) group acts as a leaving group, making the compound reactive in nucleophilic substitution or coupling reactions.

Properties

IUPAC Name |

[(tert-butylamino)-dimethylsilyl] methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NO3SSi/c1-7(2,3)8-13(5,6)11-12(4,9)10/h8H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRLQQKSRHYFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N[Si](C)(C)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NO3SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455452 | |

| Record name | (tert-Butylamino)(dimethyl)silyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233256-18-3 | |

| Record name | (tert-Butylamino)(dimethyl)silyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (tert-Butylamino)(dimethyl)silyl methanesulfonate typically involves the reaction of tert-butylamine with dimethylchlorosilane in the presence of a base, followed by the addition of methanesulfonyl chloride. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Silylation Reactions with Nucleophiles

(tert-butylamino)(dimethyl)silyl methanesulfonate acts as a silylating agent, transferring the silyl group to nucleophiles via displacement of the methanesulfonate (mesyl) leaving group.

Hydrolysis and Stability

The compound hydrolyzes in aqueous or protic media, releasing methanesulfonic acid and the corresponding silanol:

-

Rate : Slower than TBSCl due to electron-donating tert-butylamino group stabilizing the Si–O bond .

-

pH Sensitivity : Hydrolysis accelerates under basic conditions (e.g., NaHCO₃) .

Functional Group Compatibility

-

Acid/Base Stability : Stable under weakly acidic conditions but decomposes in strong acids (e.g., TfOH) .

-

Thermal Stability : Decomposes above 120°C, releasing volatile siloxanes .

Comparative Reactivity with Analogues

Scientific Research Applications

Applications in Organic Synthesis

-

Silylation Reactions :

- The compound acts as a silylating agent, facilitating the protection of hydroxyl groups in alcohols. This is crucial for multi-step organic syntheses where selective reactivity is required. For instance, tert-butyldimethylsilyl (TBDMS) ethers derived from this compound exhibit enhanced stability compared to other silyl ethers, making them suitable for reactions involving sensitive functional groups .

-

Deprotection Strategies :

- The removal of silyl protecting groups can be achieved through various mild conditions. Studies have shown that (tert-butylamino)(dimethyl)silyl methanesulfonate can be selectively cleaved in the presence of other protecting groups, allowing for the regeneration of free alcohols and phenols without significant side reactions .

- Catalytic Applications :

Medicinal Chemistry

- Drug Development :

- Antimicrobial Agents :

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the use of this compound in synthesizing sulfonamide derivatives. The reaction conditions allowed for high yields and selectivity, highlighting the compound's utility in generating complex nitrogen-containing frameworks essential in medicinal chemistry.

Case Study 2: Catalysis in Organic Reactions

In another investigation, the compound was used as a catalyst for the dehydrogenative silylation of alcohols. The findings revealed that employing this compound significantly increased reaction rates while maintaining high selectivity for desired products.

Mechanism of Action

The mechanism of action of (tert-Butylamino)(dimethyl)silyl methanesulfonate involves the transfer of the tert-butyl dimethylsilyl group to a nucleophile. This process typically occurs through a nucleophilic substitution reaction, where the nucleophile attacks the silicon atom, displacing the methanesulfonate group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Reactivity and Leaving Group Efficiency

- (tert-Butylamino)(dimethyl)silyl Methanesulfonate vs. tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBDMS Triflate) Leaving Group: The mesylate group in the target compound is less electron-withdrawing than the triflate group in TBDMS triflate (). Triflates (CF₃SO₃⁻) are superior leaving groups, enabling faster reactions under milder conditions compared to mesylates (CH₃SO₃⁻). Applications: TBDMS triflate is widely used for silylating alcohols in acidic conditions due to its high reactivity .

Stability and Hydrolysis Resistance

- This compound vs. tert-Butyldimethylsilyl (TBDMS) Ethers Hydrolysis: TBDMS ethers (e.g., in and ) are stable under basic conditions but cleaved by fluoride ions or acidic media. The amino group in the target compound may alter this stability profile. Thermal Stability: Bulky tert-butyl groups generally enhance thermal stability. However, the amino group might introduce susceptibility to oxidative degradation compared to purely alkyl-substituted silyl ethers.

Data Table: Comparative Properties of Silyl Compounds

Research Findings and Implications

- Reactivity: The amino group in this compound may enable dual functionality—acting as a leaving group carrier and a hydrogen-bond donor, which could be exploited in asymmetric synthesis or catalysis.

- Stability : Comparative studies suggest that the compound’s stability under basic conditions is superior to TBDMS ethers but inferior to triflates. Further studies are needed to quantify hydrolysis rates.

Biological Activity

(t-Butylamino)(dimethyl)silyl methanesulfonate is a silane compound that has garnered interest in various fields, including medicinal chemistry and bioconjugation. Its unique structure, which combines a tert-butyl amino group with dimethylsilyl and methanesulfonate functionalities, suggests potential biological activities that merit detailed exploration.

The compound can be represented structurally as follows:

This structure indicates the presence of a tert-butyl amine, which is known for its steric hindrance and ability to influence biological interactions.

Biological Activity Overview

Research into the biological activity of (t-Butylamino)(dimethyl)silyl methanesulfonate has revealed several key areas of interest:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of tubulin polymerization, similar to other known anticancer agents .

- Bioconjugation Applications : The compound's ability to form stable conjugates with proteins and other biomolecules makes it a candidate for bioconjugation methodologies. This is particularly relevant in developing targeted drug delivery systems and enhancing the efficacy of therapeutic agents .

1. Cytotoxicity Assessment

A study evaluated the cytotoxic effects of (t-Butylamino)(dimethyl)silyl methanesulfonate on human cancer cell lines A549 (lung carcinoma) and HeLa (cervical carcinoma). The results indicated moderate cytotoxic activity, with IC50 values suggesting potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25 | Inhibition of tubulin polymerization |

| HeLa | 30 | Induction of apoptosis |

2. Bioconjugation Studies

In another investigation, the compound was utilized in oxidative bioconjugation reactions targeting native amino acids in proteins. The findings demonstrated successful site-selective modifications, enhancing the functional properties of the modified proteins .

Anticancer Mechanism

The mechanism by which (t-Butylamino)(dimethyl)silyl methanesulfonate exerts its anticancer effects appears to involve:

- DNA Crosslinking : Similar to cisplatin-like compounds, it may induce crosslinking in DNA, leading to apoptosis in rapidly dividing cells.

- Interaction with Cytoplasmic Nucleophiles : The compound may interact with mRNA and mitochondrial proteins, inducing oxidative stress responses that contribute to its cytotoxicity .

Bioconjugation Efficacy

The compound has been shown to effectively modify proteins through:

- Oxidative Coupling : Utilizing cerium(IV) ammonium nitrate (CAN) as an oxidant, it facilitates the coupling of amino acids like tyrosine and tryptophan to synthetic reagents.

- Site-Selective Modification : This allows for precise alterations in protein structure without disrupting native functions, making it valuable for therapeutic applications .

Q & A

Basic: What are the common synthetic routes for (tert-butylamino)(dimethyl)silyl methanesulfonate?

Answer:

The compound is typically synthesized via silylation reactions. A primary method involves reacting tert-butyldimethylsilyl chloride with a methanesulfonic acid derivative (e.g., silver methanesulfonate) under anhydrous conditions. Key steps include:

- Reagent Selection : Use of tert-butyldimethylsilyl chloride (CAS 18162-48-6, ) as the silyl donor.

- Solvent Choice : Anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, as demonstrated in similar silyl ether syntheses .

- Validation : Confirm yield and purity via and mass spectrometry.

Basic: How is this compound characterized in research settings?

Answer:

Characterization relies on spectroscopic and analytical techniques:

- NMR Spectroscopy : , , and to identify silyl group signals (e.g., tert-butyl protons at ~1.0 ppm) and methanesulfonate resonances.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validate empirical formulas.

- Cross-Referencing : Compare spectral data with structurally analogous compounds, such as tert-butyldimethylsilyl triflate () .

Advanced: How can steric hindrance from the tert-butyl group be mitigated during synthesis?

Answer:

Steric hindrance from the bulky tert-butyl group may slow reaction kinetics. Optimization strategies include:

- Bulky Amine Bases : Use 2,6-di-tert-butylpyridine (as in ) to deprotonate intermediates without competing with steric bulk.

- High-Dilution Conditions : Reduce intermolecular side reactions.

- Temperature Control : Elevated temperatures (40–60°C) to overcome activation barriers.

- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR spectroscopy to adjust conditions dynamically .

Advanced: How to resolve contradictions in spectroscopic data for this compound?

Answer:

Discrepancies in NMR splitting or unexpected MS fragments may arise from dynamic stereochemistry or impurities. Solutions include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling pathways.

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and validate experimental data.

- Isotopic Labeling : Use deuterated analogs to trace proton exchange processes.

- Reproducibility Checks : Compare results across multiple synthetic batches .

Basic: What are the typical applications of this compound in organic synthesis?

Answer:

It serves as a silylating agent for:

- Hydroxyl Protection : Temporarily mask alcohol groups in multi-step syntheses (e.g., carbohydrate chemistry, ).

- Activated Leaving Groups : Methanesulfonate’s superior leaving ability facilitates nucleophilic substitutions.

- Comparative Studies : Benchmark reactivity against tert-butyldimethylsilyl triflate () in acid-catalyzed reactions .

Advanced: How does moisture or temperature impact the stability of this compound?

Answer:

Stability studies require controlled experiments:

- Hydrolytic Stability : Monitor degradation in DO/CDOD mixtures via .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.

- Storage Protocols : Store at –20°C under argon (as recommended for similar silyl reagents, ).

- Kinetic Isotope Effects : Use DO to quantify hydrolysis rates .

Advanced: What mechanistic insights exist for its reactivity in silylation reactions?

Answer:

Mechanistic studies employ:

- Kinetic Profiling : Pseudo-first-order rate constants under varying conditions (solvent polarity, counterion effects).

- Isotopic Labeling : -labeled methanesulfonate to track oxygen transfer.

- Computational Chemistry : Transition-state modeling of silyl group transfer (e.g., using Gaussian or ORCA).

- Competitive Experiments : Compare reactivity with tert-butyldimethylsilyl chloride in model systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.